molecular formula C10H8ClN3O B1391731 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide CAS No. 1397187-17-5

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B1391731
M. Wt: 221.64 g/mol
InChI Key: GRLDUFMWSZYNSH-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH), and a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would be characterized by the presence of a pyrazole ring, a carboxamide group, and a chlorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on the reactivity of the functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on the characteristics of its functional groups. For example, the presence of a carboxamide group might increase its polarity and solubility in water .

Scientific Research Applications

Computational Design and Structure-Activity Relationship

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide derivatives have been explored for their potential in inhibiting protein kinases. A specific study focused on the synthesis and computational structure-activity relationship of such compounds, highlighting their significance in drug development and understanding of biochemical pathways (Singh, Tomar, Das, & Singh, 2009).

Antiobesity Activity

Research on diaryl dihydropyrazole-3-carboxamides, structurally related to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, demonstrated significant in vivo antiobesity activity. These compounds showed appetite suppression and body weight reduction in animal models, attributed to CB1 receptor antagonism (Srivastava et al., 2007).

Antimicrobial Activities

Novel 1,5-diaryl pyrazole derivatives, closely related to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, have been synthesized and tested for their antibacterial and antifungal activities. The active amide group of pyrazole was modified to enhance these properties, showing promising results against various microbial strains (Ragavan, Vijayakumar, & Kumari, 2010).

CB1 Receptor Antagonism

Studies on pyrazole derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, have explored their role as cannabinoid receptor antagonists. These compounds are potentially useful for antagonizing the side effects of cannabinoids and cannabimimetic agents, with therapeutic implications in various disorders (Lan et al., 1999).

Nematocidal and Fungicidal Activities

Pyrazole carboxamide derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, have shown potential in agricultural applications. Specifically, their nematocidal and fungicidal activities were evaluated, revealing their effectiveness in controlling agricultural pests (Zhao et al., 2017).

Protective Effects against Oxidative Stress

A study investigated the antioxidant properties of a pyrazolecarboxamide derivative in the context of lead nitrate-induced oxidative stress in an African catfish species. This research highlights the derivative's potential in mitigating oxidative stress and DNA damage in aquatic organisms (Soliman, Hamed, Lee, & Sayed, 2019).

Safety And Hazards

The safety and hazards of “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLDUFMWSZYNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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